molecular formula C10H9BrN2OS B070150 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 189011-00-5

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B070150
M. Wt: 285.16 g/mol
InChI Key: VWSACNUWIZRJGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, typically involves the cyclization of thiourea with brominated phenyl compounds. This process can lead to various thiazole compounds with potential anticonvulsant activities as explored by Raj and Narayana (2006) and others in the field (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the compound's planar structure and provide insights into its electronic properties, as demonstrated in various studies on similar compounds, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Du & Wu, 2020).

Scientific Research Applications

1. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

  • Application Summary : This compound is a hybrid compound of chalcone-salicylate synthesized using a linker mode approach under reflux condition . It has been studied for its potency against breast cancer .
  • Methods of Application : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation .
  • Results or Outcomes : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

2. (E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one

  • Application Summary : This compound was synthesized by a condensation method and characterized using FT-IR, UV-Vis spectra, and NMR spectra . It was subjected to DFT analysis to observe its molecular structure and vibrational wavenumbers . The compound was also used in molecular docking studies to understand its biological activity .
  • Methods of Application : The compound was synthesized and characterized using various spectroscopic methods. Then, it was subjected to DFT analysis using the B3LYP/6-311G (d,p) approach . The total energy distribution (TED) method was used for complete vibrational analysis . Proton and carbon nuclear magnetic resonance (NMR) chemical shifts of the compound were calculated theoretically by the gauge independent atomic orbital (GIAO) method .
  • Results or Outcomes : The results obtained from the DFT analysis were in good agreement with the experimental data . The HOMO-LUMO energy gap, chemical reactivity parameters, Mulliken atomic charge, and molecular electrostatic potential (MEP) were also studied .

3. 3-Bromo-4-methoxyphenyl mesylate

  • Application Summary : This compound is a mesylate derivative of 3-bromo-4-methoxyphenyl . It’s used in the synthesis of various organic compounds .
  • Methods of Application : The compound is typically used as a reagent in organic synthesis .
  • Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .

4. Methyl 3-bromo-4-methoxybenzoate

  • Application Summary : This compound is a benzoate ester of 3-bromo-4-methoxyphenyl . It’s used in the synthesis of various organic compounds .
  • Methods of Application : The compound is typically used as a reagent in organic synthesis .
  • Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .

5. 3-Bromo-4-methoxyphenyl mesylate

  • Application Summary : This compound is a mesylate derivative of 3-bromo-4-methoxyphenyl . It’s used in the synthesis of various organic compounds .
  • Methods of Application : The compound is typically used as a reagent in organic synthesis .
  • Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .

6. Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Application Summary : This compound is a benzoate ester of 4-(bromomethyl)-3-methoxyphenyl . It’s used in the synthesis of various organic compounds .
  • Methods of Application : The compound is typically used as a reagent in organic synthesis .
  • Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants used .

Safety And Hazards

As with any chemical compound, handling “4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

Thiazole derivatives are a rich area of study in medicinal chemistry due to their presence in many biologically active compounds . Future research could explore the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSACNUWIZRJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353630
Record name 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

CAS RN

189011-00-5
Record name 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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